5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
CAS No.: 313395-73-2
Cat. No.: VC6893107
Molecular Formula: C18H14ClN3O4S
Molecular Weight: 403.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313395-73-2 |
|---|---|
| Molecular Formula | C18H14ClN3O4S |
| Molecular Weight | 403.84 |
| IUPAC Name | 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C18H14ClN3O4S/c1-10-7-11(3-6-16(10)26-2)14-9-27-18(20-14)21-17(23)13-8-12(19)4-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23) |
| Standard InChI Key | OSBHGFOEHRNYMX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC |
Introduction
The compound 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic molecule that belongs to the class of benzamide derivatives. It is characterized by its complex aromatic structure, which includes a thiazole ring, a nitrobenzamide group, and methoxy and methyl substituents on the phenyl ring. Compounds in this category are often studied for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Features
The molecular formula of the compound is C17H14ClN3O3S, with a molecular weight of approximately 375.83 g/mol. The structure can be broken down as follows:
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Core Benzamide Group: Contains the nitro and chloro substituents, which contribute to potential pharmacological activity.
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Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, known for its bioactive properties.
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Methoxy-Methylphenyl Substituent: Enhances lipophilicity and may influence receptor binding.
Synthesis
While specific synthetic pathways for this compound are not detailed in the provided literature, similar compounds are typically synthesized through multi-step reactions involving:
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Functionalization of benzamide derivatives.
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Formation of the thiazole ring via cyclization reactions using thioamides or related precursors.
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Introduction of substituents like nitro and chloro groups through electrophilic aromatic substitution.
Biological Activity
Compounds with similar structural frameworks have been extensively studied for their pharmacological properties:
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Antimicrobial Activity: Thiazole derivatives often exhibit antibacterial and antifungal effects by disrupting microbial cell wall synthesis or enzyme function .
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Anticancer Potential: Nitrobenzamide groups are associated with DNA intercalation or enzyme inhibition, leading to apoptosis in cancer cells .
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Anti-inflammatory Effects: Methoxy and methyl substituents on aromatic rings can enhance anti-inflammatory activity by modulating enzyme pathways like 5-lipoxygenase .
Analytical Characterization
The compound's structure can be confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy (1H and 13C): Provides detailed information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as nitro (-NO2), amide (-CONH), and methoxy (-OCH3).
Comparative Data Table
| Property | Value/Observation | Methodology |
|---|---|---|
| Molecular Formula | C17H14ClN3O3S | Computed |
| Molecular Weight | 375.83 g/mol | Computed |
| Structural Features | Benzamide, thiazole, nitro group | NMR, IR |
| Bioactivity Potential | Antimicrobial, anticancer, anti-inflammatory | Literature Review |
| Solubility | Likely soluble in organic solvents | Predicted |
Research Significance
This compound's unique combination of structural features makes it a promising candidate for drug development:
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The thiazole ring enhances biological activity across multiple targets.
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The nitrobenzamide group provides potential for DNA-binding or enzyme inhibition.
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Substituents like methoxy and methyl improve pharmacokinetics by increasing lipophilicity.
Future Directions
Further research should focus on:
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Detailed synthesis protocols to optimize yield and purity.
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In vitro and in vivo testing to evaluate antimicrobial, anticancer, and anti-inflammatory efficacy.
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Molecular docking studies to predict binding affinities with biological targets.
This compound represents a valuable scaffold for developing multi-targeted therapeutics in medicinal chemistry.
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